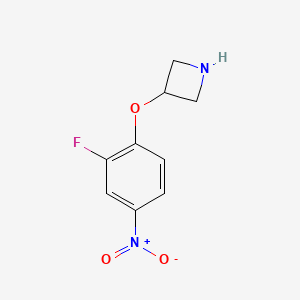

3-(2-Fluoro-4-nitrophenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O3 |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)azetidine |

InChI |

InChI=1S/C9H9FN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |

InChI Key |

QMYUEWDQBGSHRG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Mechanistic Elucidation of Biological Activities Associated with Azetidine Derivatives

Strategies for Molecular Target Identification and Deconvolution

Identifying the specific molecular targets of a novel compound is a critical step in understanding its biological effects. For a compound like 3-(2-Fluoro-4-nitrophenoxy)azetidine , a combination of chemical proteomics and phenotypic screening would be employed.

Chemical Proteomics Modalities

Chemical proteomics uses chemical probes to identify protein-small molecule interactions directly in complex biological systems.

Activity-Based Protein Profiling (ABPP): This technique would involve designing a probe based on the This compound scaffold. This probe would contain a reactive group to covalently bind to its protein target and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. By treating cell lysates or live cells with this probe, covalently labeled proteins can be identified by mass spectrometry, revealing potential molecular targets.

Compound-Centric Chemical Proteomics: In this approach, an immobilized version of This compound would be used as "bait" to capture its binding partners from a cell lysate. Proteins that bind to the immobilized compound are then eluted and identified via mass spectrometry. This method is particularly useful for identifying non-covalent protein-ligand interactions.

Phenotypic Screening Coupled with Target Validation Methodologies

Phenotypic screening involves testing a compound across a wide range of cell-based assays to identify observable effects, or phenotypes. acs.org

For This compound , a high-throughput screening campaign could be initiated across various cancer cell lines or in disease-relevant models, such as zebrafish embryos, to identify any effects on cell viability, proliferation, or development. researchgate.net If a desirable phenotype is observed, follow-up studies are conducted to identify the molecular target responsible for this effect. These can include:

Genetic Approaches: Techniques like CRISPR/Cas9 screening can be used to identify genes that, when knocked out, either mimic or block the effect of the compound, suggesting the gene product is part of the target pathway.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound can provide clues about the affected cellular pathways and potential targets.

Biochemical Mechanisms of Action

Once a molecular target is identified, the next step is to elucidate the precise biochemical mechanism by which the compound exerts its effect.

Enzyme Inhibition Kinetics and Binding Modes

Many drugs function by inhibiting enzymes. nih.gov If This compound were found to target an enzyme, its inhibitory activity would be characterized in detail.

Inhibition Assays: The potency of the compound would be determined by measuring its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity. nih.gov

Kinetic Studies: To understand how the compound inhibits the enzyme, kinetic experiments would be performed. These studies can distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. libretexts.org For example, a competitive inhibitor binds to the same active site as the natural substrate. libretexts.org

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the enzyme in complex with This compound . This would provide a detailed view of the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its inhibitory activity. The presence of the nitro group on the phenoxy ring might suggest a potential for specific interactions within an enzyme's active site. researchgate.net

Hypothetical Enzyme Inhibition Data for an Azetidine (B1206935) Derivative

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Kinase X | 0.52 | Competitive |

| Hydrolase Y | 1.46 | Non-competitive |

| Protease Z | >20 | No significant inhibition |

Receptor Agonism or Antagonism Mechanisms

If the target of This compound is a cell surface receptor, its mechanism would be defined as either an agonist (activates the receptor) or an antagonist (blocks the receptor).

Binding Assays: Radioligand binding assays would be used to determine the affinity (Ki value) of the compound for the receptor. pnas.org

Functional Assays: Cell-based functional assays would measure the downstream signaling effects of receptor binding. For example, if the target were a G protein-coupled receptor (GPCR), changes in intracellular second messengers like cAMP or calcium would be monitored. An antagonist would block the signal produced by the natural ligand. pnas.org For instance, some azetidine derivatives have been investigated as antagonists for adrenoceptors. pnas.org

Illustrative Receptor Binding Profile for an Azetidine Compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Adrenoceptor α2B | 9.87 | Antagonist |

| Adrenoceptor α2A | 5030 | Weak Antagonist |

| Dopamine D2 Receptor | >10,000 | Inactive |

Interference with Cellular Biosynthetic Pathways

Some bioactive compounds act by disrupting essential biosynthetic pathways.

Cell Wall Biogenesis: In bacteria, a common target is the cell wall. While the classic examples are β-lactam antibiotics, which contain an azetidin-2-one (B1220530) ring, it is conceivable that other azetidine derivatives could interfere with different steps in peptidoglycan synthesis. lifechemicals.comresearchgate.net

DNA Binding: While less common for this type of scaffold, the planar nitrophenyl group could potentially allow for intercalation into DNA, disrupting replication and transcription. This would be investigated using techniques like DNA thermal denaturation studies or gel mobility shift assays.

Computational Chemistry and Advanced Modeling of 3 2 Fluoro 4 Nitrophenoxy Azetidine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These methods, typically employing Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed electronic information.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. youtube.com

For 3-(2-Fluoro-4-nitrophenoxy)azetidine, one would anticipate that the electron-rich nitrophenoxy ring would significantly influence the distribution of these orbitals. The HOMO is likely to be localized on the phenoxy moiety, particularly influenced by the oxygen atom and the aromatic ring. Conversely, the strong electron-withdrawing nature of the nitro group and the fluorine atom would be expected to lower the energy of the LUMO, likely localizing it over the nitro-substituted aromatic ring.

Table 5.1.1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are hypothetical and serve as an example of data that would be generated from a DFT calculation. They are based on typical values for similar organic molecules.)

| Parameter | Illustrative Energy Value (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate electrons. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, an ESP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group, making this site a likely hydrogen bond acceptor. The ether oxygen connecting the azetidine (B1206935) and phenyl rings would also exhibit negative potential. A region of positive potential (blue) would likely be found around the hydrogen atom of the azetidine's secondary amine, indicating its potential as a hydrogen bond donor. The fluorine atom would also contribute to the electronic landscape, creating a localized region of negative potential.

Theoretical Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted shifts, when compared to experimental data, can aid in the definitive assignment of all signals.

IR (Infrared): IR spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, key predicted peaks would include the N-H stretch of the azetidine ring, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, the C-O ether stretch, and the C-F stretch.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum. The presence of the nitrophenoxy chromophore would be expected to result in significant absorption in the UV region.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

The process of molecular docking involves placing the ligand, this compound, into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.

Given its structure, this compound could be docked against various classes of proteins, such as kinases, where the azetidine ring might interact with the hinge region, or receptors where specific substituent interactions are key. The predicted binding mode would reveal the most stable 3D arrangement of the ligand-protein complex, highlighting key intermolecular interactions. The development of accurate prediction schemes is an active area of research to improve the correlation between predicted scores and experimental binding affinities.

Table 5.2.1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: These values are for illustrative purposes only.)

| Parameter | Illustrative Value | Description |

| Binding Affinity | -8.5 kcal/mol | The calculated free energy of binding. A more negative value suggests stronger binding. |

| Predicted Inhibition Constant (pKi) | 250 nM | An estimated inhibition constant derived from the binding affinity. |

| Number of Hydrogen Bonds | 3 | The count of hydrogen bonds formed between the ligand and the protein. |

| Interacting Residues | Met120, Leu65, Asp175 | A list of key amino acid residues at the binding site that interact with the ligand. |

Identification of Key Amino Acid Residues Involved in Interactions

Analysis of the best-scoring docked pose allows for the identification of specific amino acid residues that form crucial interactions with the ligand. For this compound, one could hypothesize the following types of interactions:

Hydrogen Bonding: The secondary amine of the azetidine ring could act as a hydrogen bond donor to a backbone carbonyl or an acidic residue (e.g., Asp, Glu) in the protein's active site. The nitro group's oxygen atoms are strong hydrogen bond acceptors and could interact with donor residues like Lys, Arg, or Ser.

Pi-Pi Stacking: The electron-deficient nitrophenyl ring could engage in pi-pi stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The aliphatic carbons of the azetidine ring and the aromatic ring can form favorable hydrophobic contacts with nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala).

Halogen Bonding: The fluorine atom, under certain geometric conditions, could act as a halogen bond donor, interacting with an electron-dense atom like a backbone carbonyl oxygen.

Visualizing these interactions provides a structural hypothesis for the molecule's mechanism of action and can guide further optimization of the ligand to enhance its potency and selectivity.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational preferences and its dynamic behavior when interacting with a biological target, such as a protein's active site. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves.

Once a potential protein target is identified, MD simulations are crucial for evaluating the stability of the docked compound-protein complex. A simulation is typically run for a significant duration (e.g., 100 nanoseconds or more) to observe the dynamic stability of the ligand within the binding pocket. mdpi.com Key metrics derived from these simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the ligand (or protein) at a given time and a reference structure (usually the initial docked pose). A stable RMSD value over time suggests that the ligand has found a stable binding mode and is not drifting out of the binding pocket. For a hypothetical complex of this compound with a target kinase, a stable trajectory would be indicated by an RMSD value that plateaus after an initial equilibration period. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue in the protein or atom in the ligand. It reveals the flexible and rigid regions of the complex. High RMSF values for residues in a binding pocket might indicate induced-fit effects, where the protein adapts its conformation to accommodate the ligand. Conversely, high fluctuation of the ligand itself could signify binding instability.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. For this compound, the nitro group's oxygen atoms and the azetidine nitrogen could act as hydrogen bond acceptors, and their interactions with donor residues in the protein would be closely monitored.

Interactive Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound-Protein Complex

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.8 ± 0.4 | Indicates stable binding within the pocket after initial fluctuation. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.3 | Suggests the overall protein structure remains stable during the simulation. mdpi.com |

| Binding Pocket Residue RMSF (Å) | 1.5 - 2.5 | Shows moderate flexibility in the binding site, potentially indicating induced fit. |

| Key H-Bond Occupancy (Azetidine-N...Asp145) | 85% | A highly persistent hydrogen bond, crucial for anchoring the compound. |

| Key H-Bond Occupancy (Nitro-O...Lys52) | 72% | A relatively stable hydrogen bond contributing to binding affinity. |

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_molecular mechanics + ΔG_solvation - TΔS

Where:

ΔE_molecular mechanics includes van der Waals and electrostatic interactions.

ΔG_solvation is the free energy of solvation, composed of polar (electrostatic) and nonpolar contributions.

TΔS represents the conformational entropy change upon binding, which is computationally expensive to calculate and sometimes omitted for relative comparisons.

For this compound, the fluorinated phenyl ring would contribute significantly to van der Waals and nonpolar interactions, while the nitro and azetidine groups would dominate electrostatic and polar solvation energies.

Interactive Table 2: Hypothetical MM/GBSA Binding Energy Contributions

| Energy Component | Value (kcal/mol) | Significance |

|---|---|---|

| Van der Waals Energy | -45.5 | Major favorable contribution from shape complementarity. |

| Electrostatic Energy | -28.7 | Favorable contribution from polar interactions and H-bonds. |

| Polar Solvation Energy | +42.1 | Unfavorable energy required to desolvate polar groups upon binding. |

| Nonpolar Solvation Energy | -5.2 | Favorable contribution from burying hydrophobic surfaces. |

| Binding Free Energy (ΔG_bind) | -37.3 | Overall predicted strong binding affinity. |

Computational Design and Virtual Screening for Novel Analogues

Following the characterization of the initial compound, computational methods can be used to design and screen for novel analogues with potentially improved properties, such as higher potency, better selectivity, or enhanced physicochemical characteristics.

Scaffold hopping is a computational strategy used to identify isosteric replacements for a core molecular structure while retaining the original orientation of key functional groups responsible for biological activity. psu.edunih.gov For this compound, one might replace the azetidine ring—a strained four-membered heterocycle—with other scaffolds like an oxetane, cyclobutane, or even a five-membered ring like pyrrolidine (B122466) to explore new chemical space and potentially improve stability or synthetic accessibility. rsc.orgnih.gov Programs like SparkV10 or BROOD utilize databases of molecular fragments to suggest replacements that maintain the vector geometry of the bonds connecting to the rest of the molecule. researchgate.net

Fragment-based design takes a related but different approach. It involves breaking the lead compound down into its constituent fragments (e.g., the 2-fluoro-4-nitrophenyl group and the azetidine moiety) and then computationally searching for novel linkers or replacement fragments that could improve interactions or properties. psu.edu

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a library of related compounds would first need to be synthesized and tested to generate activity data (e.g., IC₅₀ values).

Then, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each compound. A mathematical model is then generated using techniques like Partial Least Squares (PLS) regression to find the best correlation between the descriptors and the activity. nih.gov

A hypothetical 3D-QSAR model could reveal that:

Sterically favorable regions: A larger substituent is preferred at the azetidine nitrogen.

Electropositive potential: A strong electron-withdrawing group at the 4-position of the phenyl ring is critical for activity, confirming the importance of the nitro group or similar substitutes.

The predictive power of a QSAR model is assessed by its statistical parameters, such as the cross-validated correlation coefficient (q²) and the correlation coefficient for an external test set (R²). nih.gov A robust model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis.

Interactive Table 3: Hypothetical 3D-QSAR Model Statistical Parameters

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validation) | 0.65 | Good internal model predictivity. A value > 0.5 is generally considered acceptable. nih.gov |

| R² (Non-cross-validation) | 0.91 | High correlation for the training set of compounds. nih.gov |

| F-value | 175.0 | Indicates a statistically significant regression model. nih.gov |

| PLS Factors | 5 | The number of principal components used to build the optimal model. |

| External R² (Test Set) | 0.82 | Strong predictive power for compounds not included in the model training. |

Theoretical Studies on Azetidine Ring Formation and Stability

The azetidine ring is a key feature of this compound. Its four-membered structure possesses significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity and stability. rsc.org Theoretical studies, often employing density functional theory (DFT), are essential for understanding the fundamental chemistry of this moiety.

Computational studies can model the reaction mechanisms for azetidine synthesis, such as cycloaddition reactions, predicting energy barriers and the stability of reaction intermediates. acs.orgnih.gov For instance, theoretical calculations have been used to explain why the formation of an azetidine ring can be kinetically or thermodynamically favored over other potential products by analyzing the transition state energies. acs.orgnih.gov

Furthermore, the stability of the azetidine ring itself is a critical consideration. The ring strain can make it susceptible to decomposition pathways, such as acid-mediated ring-opening. nih.gov Theoretical models can predict the pKa of the azetidine nitrogen, which is a key factor in its stability under acidic conditions. Protonation of the nitrogen can trigger intramolecular ring-opening, especially if a nucleophilic group is present elsewhere in the molecule. nih.gov For this compound, computational models would be used to assess the likelihood of such degradation pathways under various pH conditions, guiding the development of more stable analogues. Recent work has also leveraged computational models to pre-screen reactants for light-driven azetidine synthesis, improving reaction yields and predictability. mit.edu

Future Research Directions and Applications in Chemical Biology

Development of 3-(2-Fluoro-4-nitrophenoxy)azetidine as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as a chemical probe could provide valuable tools for understanding complex biological processes. The distinct features of this molecule, such as the nitro and fluoro groups, can be leveraged for this purpose. The nitroaromatic group, for instance, is known to be a versatile functional handle. It can be reduced to an amine, which can then be used for bioconjugation to proteins or fluorescent tags. This would enable the use of the molecule in pull-down assays to identify protein targets or in imaging studies to visualize its distribution in cells.

The fluorine atom offers a unique advantage for biophysical studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions, and the presence of a fluorine atom in this compound would allow for its use in ¹⁹F NMR-based screening and binding assays. This could facilitate the identification of its binding partners and the characterization of its binding kinetics.

Furthermore, the development of photo-reactive analogs of this compound could lead to the creation of photo-affinity probes. By introducing a photolabile group, the molecule could be used to covalently label its biological targets upon photo-irradiation, enabling their identification and characterization.

Exploration of Novel Therapeutic Avenues for Azetidine (B1206935) Ether Derivatives

Azetidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system effects. researchgate.netmedwinpublishers.comnih.govnih.govsciencedaily.comnih.govresearchgate.netnih.govmdpi.com The specific substitution pattern of this compound suggests several potential therapeutic applications that warrant investigation. The electron-withdrawing nature of the fluoro and nitro groups on the phenoxy ring can significantly influence the molecule's electronic properties and its potential to interact with biological targets.

For instance, many enzyme inhibitors feature substituted aromatic rings that engage in specific interactions within the active site. The 2-fluoro-4-nitrophenoxy moiety could potentially target enzymes where such interactions are favorable. Similarly, the azetidine core can act as a rigid scaffold to present these substituents in a defined orientation, which is a key aspect of rational drug design.

Given the precedent of azetidine-containing compounds in neuroscience, exploring the potential of this compound and its derivatives as modulators of neurotransmitter receptors or transporters could be a fruitful area of research. nih.govnih.govsciencedaily.com The unique stereochemistry and rigidity of the azetidine ring can lead to high selectivity for specific receptor subtypes.

The table below summarizes some of the reported therapeutic applications of various azetidine derivatives, highlighting the broad potential of this class of compounds.

| Class of Azetidine Derivative | Reported Therapeutic Application(s) |

| Azetidin-2-ones (β-lactams) | Antibacterial |

| Spirocyclic Azetidines | Antitubercular mdpi.com |

| Tricyclic Azetidine Derivatives | Antidepressant nih.gov |

| Azetidine Carboxylic Acids | GABA Uptake Inhibition nih.gov |

| Azetidine Amides | STAT3 Inhibition nih.gov |

Advancements in Synthetic Methodologies for Diverse Azetidine Analogs

The synthesis of azetidines can be challenging due to their inherent ring strain. medwinpublishers.com However, a number of synthetic strategies have been developed to access this important heterocyclic core. rsc.orgsciencedaily.comnih.govnih.govresearchgate.netacs.orgbham.ac.uk Future research in this area should focus on developing efficient and stereoselective methods for the synthesis of this compound and a diverse library of its analogs.

One common approach to substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol or a related precursor. For the target compound, this would likely involve the synthesis of a suitably protected 3-hydroxyazetidine followed by a Williamson ether synthesis with 1,2-difluoro-4-nitrobenzene or a similar electrophile.

Alternatively, methods such as the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, could be explored for the construction of the azetidine ring with the desired substitution pattern. researchgate.net Recent advances in photoredox catalysis have expanded the scope of such reactions. mit.edu

The development of modular synthetic routes would be particularly valuable. This would allow for the rapid generation of a diverse set of analogs with variations in the substitution pattern on both the azetidine ring and the aromatic moiety. Such a library would be essential for systematic structure-activity relationship (SAR) studies to optimize the biological activity of this class of compounds.

The following table outlines some of the key synthetic approaches to azetidines.

| Synthetic Method | Description | Key Advantages |

| Intramolecular Cyclization | Ring closure of a linear precursor containing an amine and a leaving group at the γ-position. bham.ac.uk | Versatile and allows for the introduction of various substituents. |

| [2+2] Photocycloaddition | Reaction between an imine and an alkene to form the four-membered ring. researchgate.net | Direct and atom-economical. |

| Kulinkovich-type Coupling | Intermolecular coupling of oxime ethers to form spirocyclic NH-azetidines. rsc.org | Access to spirocyclic structures. |

| C-H Functionalization | Direct modification of C-H bonds on a pre-formed azetidine ring. rsc.org | Late-stage diversification of complex molecules. |

Synergistic Integration of Experimental and Computational Approaches for Drug Discovery Campaigns

The integration of computational modeling with experimental studies is a cornerstone of modern drug discovery. frontiersin.org For a novel compound like this compound, a synergistic computational and experimental approach would be highly beneficial for accelerating its development.

Computational methods can be employed at the outset to predict the physicochemical properties of the molecule, such as its solubility, lipophilicity, and potential for blood-brain barrier penetration. nih.gov These predictions can help to prioritize compounds for synthesis and experimental testing.

Furthermore, molecular docking studies can be used to virtually screen this compound and its analogs against a panel of known biological targets. This could provide initial hypotheses about its mechanism of action and guide the design of focused biological assays. Quantitative structure-activity relationship (QSAR) models can also be developed as experimental data becomes available, allowing for the prediction of the biological activity of new analogs and the rational design of more potent and selective compounds. frontiersin.org

The experimental validation of computational predictions is crucial. High-throughput screening can be used to test the compound against a broad range of biological targets, and hit compounds can then be further characterized using a variety of biochemical and cell-based assays. The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for the discovery of new chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-Fluoro-4-nitrophenoxy)azetidine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and fluoronitrophenoxy precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Base optimization : Potassium carbonate or cesium carbonate improves deprotonation efficiency, particularly for phenoxide formation .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Substituent compatibility : Electron-withdrawing groups (e.g., nitro) on the aromatic ring accelerate substitution, while electron-donating groups (e.g., methoxy) may hinder cyclization .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–F: ~1.34 Å, C–N: ~1.47 Å) and dihedral angles between the azetidine and aromatic rings, confirming spatial orientation .

- NMR spectroscopy : NMR identifies fluorine chemical shifts (~-110 ppm for ortho-fluoro groups), while NMR distinguishes nitrophenoxy carbons (~150 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (expected m/z ~276.06 for ) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Electronic effects : The nitro group enhances electrophilicity at the para-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Fluorine’s inductive effect stabilizes transition states, improving regioselectivity .

- Steric effects : Substituents at the 2-position of the azetidine ring (e.g., methyl) may hinder access to catalytic sites in Pd-mediated reactions, reducing yields .

- Case study : 4-Methoxy substituents on analogous compounds led to failed cyclization due to steric hindrance and electronic deactivation .

Q. What mechanistic insights explain contradictions in cyclization efficiency between azetidine and pyrrolidine derivatives during synthesis?

- Answer :

- Ring strain : Azetidine’s smaller ring (4-membered) imposes higher strain, favoring faster cyclization but increased susceptibility to ring-opening under acidic conditions .

- Kinetic vs. thermodynamic control : Pyrrolidines (5-membered rings) form more stable intermediates, dominating under prolonged reaction times. Azetidines require precise stoichiometry and shorter reaction durations to prevail .

- Data analysis : Chromatographic monitoring (HPLC or GC-MS) helps identify competing pathways and optimize conditions for azetidine selectivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Answer :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to targets like P2Y1 receptors, leveraging crystallographic data from analogous 2-phenoxypyridine antagonists .

- QSAR modeling : Correlates substituent properties (e.g., Hammett σ values for nitro groups) with bioactivity, guiding rational design of anti-inflammatory or antimicrobial analogs .

- Validation : In vitro assays (e.g., ROS inhibition in BV2 microglia) confirm predicted NLRP3 inflammasome modulation .

Notes

- Contradictions : highlights conflicting outcomes for methoxy-substituted derivatives, emphasizing the need for systematic substituent screening.

- Methodological Rigor : Answers integrate multi-technique validation (e.g., crystallography + NMR + computational modeling) to address complexity in structural and reactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.